

Oxocarbazate CID 23631927: A Comparative Analysis of Protease Selectivity

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Compound of Interest		
Compound Name:	Oxocarbazate	
Cat. No.:	B10764042	Get Quote

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This guide provides a detailed comparison of the inhibitory activity of the **oxocarbazate** compound, PubChem CID 23631927, against different proteases, focusing on its selectivity profile based on available experimental data.

Executive Summary

Oxocarbazate CID 23631927 is a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][2][3] Experimental data demonstrates a high degree of selectivity for cathepsin L over the closely related cysteine protease, cathepsin B.[1] This high selectivity is a critical attribute for the development of targeted therapeutics, particularly in the context of antiviral drug development where cathepsin L is a host factor for the entry of viruses such as SARS-CoV and Ebola.[1] Currently, comprehensive public data on the selectivity of this specific oxocarbazate against other protease families, such as serine proteases and metalloproteases, is not available.

Data Presentation: Inhibitory Activity of Oxocarbazate CID 23631927

The following table summarizes the quantitative data on the inhibitory potency of **Oxocarbazate** CID 23631927 against human cathepsin L and cathepsin B.

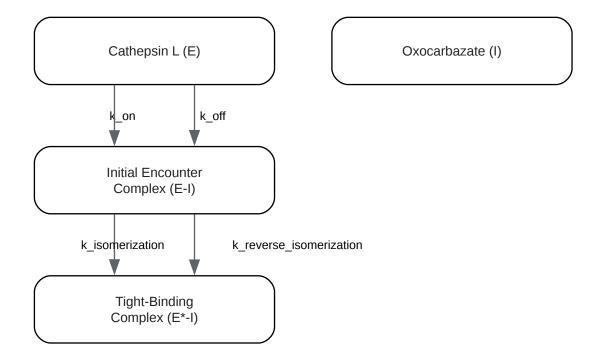


Protease Target	IC50 (without pre- incubation)	IC50 (with 4-hour pre-incubation)	Selectivity (Cathepsin L <i>l</i> Cathepsin B)
Human Cathepsin L	6.9 ± 1.0 nM[1]	0.4 ± 0.1 nM[1]	>700-fold[1]
Human Cathepsin B	5.072 ± 0.883 μM[1]	Not Reported	

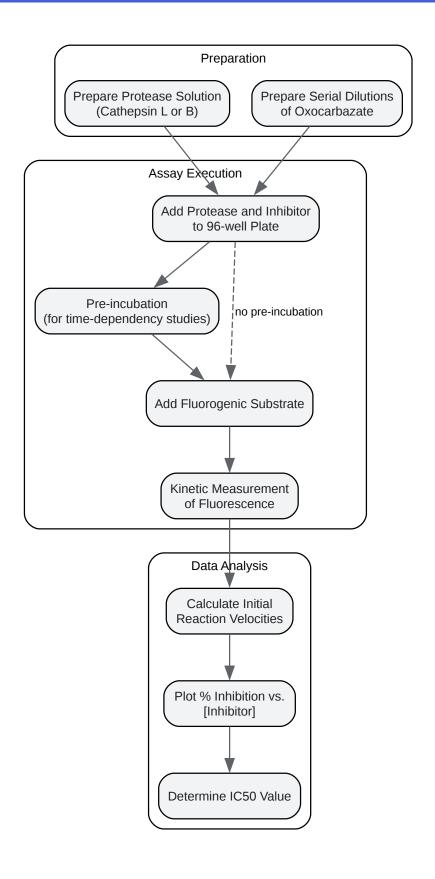
Mechanism of Action

Oxocarbazate CID 23631927 exhibits a time-dependent inhibition of cathepsin L, indicating a slow-binding mechanism.[1] The inhibition is reversible and competitive, suggesting that the compound interacts with the active site of the enzyme.[1] The proposed mechanism involves a two-step process where an initial non-covalent binding is followed by a conformational change, leading to a more tightly bound enzyme-inhibitor complex.









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References

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- To cite this document: BenchChem. [Oxocarbazate CID 23631927: A Comparative Analysis
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 [https://www.benchchem.com/product/b10764042#benchmarking-the-selectivity-ofoxocarbazate-against-different-proteases]

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